8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
8-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-4-8-9-7(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBINANOZUXJXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. The optimal reaction conditions include using enaminonitriles (1.0 equivalent) and benzohydrazides (2.0 equivalents) in dry toluene at 140°C . This method is efficient and catalyst-free, making it an attractive approach for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and reaction intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization Reactions: The compound can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents are often used.
Major Products:
Reduction Product: 8-Methyl-6-amino-[1,2,4]triazolo[4,3-A]pyridine.
Substitution Product: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent.
Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. The compound’s triazole ring system also contributes to its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Substituent Position : The biological activity of triazolopyridines is highly sensitive to substituent positions. For example, shifting the nitro group from position 6 to 8 (as in 6-methyl-8-nitro vs. 8-methyl-6-nitro derivatives) alters electronic density and binding affinity .
- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance stability and receptor binding. For instance, 8-chloro-6-CF₃ derivatives exhibit superior antifungal activity compared to methyl-substituted analogues .
- Functional Group Diversity : Sulfonyl and boronic acid substituents (e.g., in ) improve aqueous solubility and pharmacokinetic profiles, critical for drug development .
Antifungal Activity
- 8-Chloro-6-CF₃ derivative : Demonstrated 76.4% inhibition of H. maydis at 50 µg/mL, attributed to the electron-withdrawing CF₃ group enhancing membrane permeability .
Biologische Aktivität
8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a nitrogen-containing heterocyclic compound notable for its unique triazole and pyridine ring structure. Its molecular formula is C7H6N4O2, with a molecular weight of approximately 178.15 g/mol. The compound has attracted interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent.
Chemical Structure and Properties
The structural configuration of this compound includes:
- A methyl group at the 8-position.
- A nitro group at the 6-position of the triazole moiety.
This specific substitution pattern enhances its reactivity and biological activity compared to similar compounds.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity. The following areas have been explored:
Anticancer Activity
In vitro studies have shown that compounds related to this triazolo-pyridine derivative can effectively inhibit cancer cell proliferation. For instance:
- Cytotoxicity : Compounds derived from similar structures have demonstrated moderate to high cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values often below 10 µM .
The mechanism by which these compounds exert their effects often involves:
- Inhibition of Kinases : Many derivatives have been evaluated for their inhibitory activity against c-Met kinase, a target in cancer therapy. For example, some triazolo derivatives showed IC50 values as low as 0.09 µM against c-Met kinase .
Case Studies
Several studies have focused on the biological evaluation of derivatives of this compound:
- Study on c-Met Inhibition :
- Antiviral Activity :
Comparative Analysis
The following table summarizes the biological activities of selected triazolo-pyridine derivatives:
| Compound Name | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound 12e | Cytotoxicity | 1.06 ± 0.16 | A549 |
| Compound 12e | c-Met Inhibition | 0.09 | c-Met |
| Compound X | Antiviral | <10 | H5N1/SARS-CoV-2 |
Q & A
Q. Basic
- ¹H/¹³C NMR : Identifies methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). For example, 8-methyl signals appear as singlets in DMSO-d₆ .
- IR spectroscopy : Confirms functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .
- X-ray diffraction : Resolves crystal packing and substituent orientation, as demonstrated for herbicidal derivatives .
How do structural modifications influence the bioactivity of triazolopyridine derivatives?
Q. Advanced
- Nitro groups at position 6 : Enhance antifungal activity by increasing electrophilicity and membrane penetration .
- Methyl groups at position 8 : Improve herbicidal selectivity by reducing mammalian toxicity .
- Aryl head groups : Deepen hydrophobic interactions in protein binding pockets (e.g., RBP4 antagonists require aryl groups in the β-ionone pocket) .
- Amide side chains : Modulate receptor affinity, as seen in adenosine A1/A2A antagonists .
What are the key applications of triazolopyridines in medicinal chemistry?
Q. Basic
- Antifungal agents : Derivatives with hydrazone moieties inhibit Candida albicans via ergosterol biosynthesis disruption .
- Herbicides : 8-Chloro-3-(4-propylphenyl)-triazolopyridine targets dicotyledonous weeds with 50% inhibition at 37.5 g/ha .
- Receptor modulators : Triazolopyridines act as positive allosteric modulators of mGluR2 receptors (patent EP 2014/068676) and adenosine receptor antagonists .
What methodologies study the binding interactions of triazolopyridines with target proteins?
Q. Advanced
- Molecular docking : Minimized conformations of triazolopyridine-RBP4 complexes reveal H-bonding with Arg121 and hydrophobic packing in the β-ionone pocket .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) for receptor-ligand pairs .
- Site-directed mutagenesis : Validates critical residues (e.g., Leu37 in RBP4) for antagonist activity .
What green chemistry approaches are applicable in triazolopyridine synthesis?
Q. Basic
- NaOCl as an oxidant : Replaces toxic Cr(VI) or DDQ, reducing hazardous waste .
- Solvent-free conditions : Used in pyrazolo-triazolopyrimidine synthesis (93% yield) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15 min for hydrazone derivatives) .
How to analyze conflicting bioactivity data in triazolopyridine derivatives across studies?
Q. Advanced
- Comparative bioassays : Standardize test organisms (e.g., E. crusgalli for herbicides) and dosages .
- Structural alignment : Overlay active/inactive derivatives to identify critical substituents .
- Metabolic stability assays : Assess liver microsome degradation to explain in vitro-in vivo discrepancies .
What challenges arise in scaling up triazolopyridine synthesis for preclinical studies?
Q. Advanced
- Reagent availability : High-purity starting materials (e.g., 5-substituted hydrazinylpyridines) must be sourced .
- Purification scalability : Column chromatography becomes impractical; alternatives like crystallization or distillation are needed .
- Reaction homogeneity : Microwave-assisted methods require batch-process adaptation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
